molecular formula C14H9NO3 B1353792 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 20877-86-5

1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1353792
CAS No.: 20877-86-5
M. Wt: 239.23 g/mol
InChI Key: JXLXUQZYJCFIGY-UHFFFAOYSA-N
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Description

1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione is a specialized chemical scaffold of significant value in medicinal chemistry and drug discovery research. This compound serves as a versatile and key intermediate in the synthesis of various biologically active molecules. Its primary research application is in the development of irreversible kinase inhibitors. The molecule acts as an electrophilic trap, capable of covalently binding to cysteine residues present in the active site of specific target kinases. This mechanism is exploited in the design of potent and selective inhibitors for kinases like Bruton's Tyrosine Kinase (BTK) , which is a crucial target in hematological cancers and autoimmune diseases. As such, it is a critical building block in the synthesis of probe molecules and pharmaceutical candidates, including analogs of clinical inhibitors such as ibrutinib. Researchers utilize this compound to explore novel therapeutic pathways, study kinase function, and develop new treatments for oncology and immunology indications. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-13-11-8-4-5-9-12(11)15(14(17)18-13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLXUQZYJCFIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450153
Record name 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20877-86-5
Record name N-Phenylisatoic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20877-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Phenyl 1h Benzo D 1 2 Oxazine 2,4 Dione

Classical and Established Synthetic Routes

The foundational methods for synthesizing the benzo[d] orientjchem.orgresearchgate.netoxazine-2,4-dione core rely on well-understood organic reactions, including condensation-cyclization, reactions of Schiff bases, cyclization of anthranilic acid derivatives, and catalytic carbonylation.

Condensation-Cyclization Reactions

Condensation followed by intramolecular cyclization is a direct approach to forming the dione (B5365651) structure. Key variations of this method have been reported, utilizing different starting materials to construct the heterocyclic ring.

Reaction of 2-Hydroxybenzamide with Phosgene (B1210022) in the Presence of Pyridine (B92270) Catalysts

A direct and established method for the synthesis of the benzo[e] orientjchem.orgresearchgate.netoxazine-2,4-dione ring system involves the reaction of 2-hydroxybenzamide (salicylamide) with phosgene. This reaction is typically conducted in an aqueous medium and is facilitated by a pyridine-based catalyst. The process involves heating the reactants, during which the phosgene molecule acts as a carbonylating agent, leading to the cyclization of the salicylamide (B354443) to form the desired dione product. Upon completion of the reaction, the product is typically isolated by cooling the mixture and subsequent filtration. Pyridine and its derivatives, such as 2-methylpyridine (B31789) and 4-methylpyridine, are effective catalysts for this transformation. An alternative approach involves the use of lower alkyl esters of chloroformic acid in a basic aqueous medium (pH > 8) to achieve the same cyclization of salicylamide. google.com

Condensation of 2-Naphthol (B1666908) with Benzaldehyde and Urea (B33335) under Acidic Conditions

While multicomponent reactions involving naphthols, aldehydes, and amino compounds are known for producing naphthoxazine derivatives, the specific condensation of 2-naphthol, benzaldehyde, and urea under acidic conditions is not a commonly cited method for the direct synthesis of the benzo[d] orientjchem.orgresearchgate.netoxazine-2,4-dione core. Syntheses involving 2-naphthol and aldehydes more typically employ primary amines in a Betti-type reaction to yield aminobenzylnaphthols, which can then be cyclized to form naphthoxazines. nih.govresearchgate.net

Synthesis from Schiff Bases and Triphosgene

A notable and efficient method for preparing 1,3-benzoxazine-2,4-diones involves the reaction of Schiff bases (imines) with triphosgene. orientjchem.orgresearchgate.net Triphosgene serves as a safer, solid-state substitute for the highly hazardous phosgene gas. orientjchem.orgresearchgate.net In this synthesis, Schiff bases derived from salicylaldehydes are dissolved in a suitable solvent like dichloromethane (B109758) (DCM) with a base such as triethylamine (B128534) (Et3N) and treated with triphosgene. orientjchem.org The reaction's selectivity, yielding either 1,3-benzoxazine-2,4-diones or 4-methylene-1,3-benzoxazine-2-ones, is dependent on the substituents present on the Schiff base. orientjchem.orgresearchgate.netorientjchem.org Specifically, when the substituent on the imine nitrogen is an alkyl group (Z=R) and the aromatic ring has hydrogen or methoxy (B1213986) substituents (X, Y=H, OMe), the 1,3-benzoxazine-2,4-dione product is favored. orientjchem.org This method is considered novel for the synthesis of this particular dione structure. orientjchem.org

Table 1: Synthesis of 1,3-Benzoxazine-2,4-dione Derivatives from Schiff Bases and Triphosgene

Entry Aromatic Ring Substituent (X) Aromatic Ring Substituent (Y) Imine Substituent (Z) Product Yield (%)
1 H H n-propyl 3a 99
2 H H n-butyl 3b 96
3 H H Isobutyl 3c 72
4 H H n-hexyl 3d 85
5 OMe H n-propyl 3e 99
6 OMe H n-butyl 3f 92
7 OMe H Isobutyl 3g 87
8 OMe H n-hexyl 3h 85

Data sourced from Al-Qahtani et al., 2012. researchgate.net

Cyclization of Anthranilic Acids and Derivatives

Anthranilic acids are versatile precursors for a variety of benzoxazine (B1645224) derivatives. One of the earliest methods involves treating anthranilic acid with benzoyl chloride in the presence of pyridine. ubaya.ac.id This reaction proceeds through an initial acylation of the amino group, followed by a cyclization step to form the oxazinone ring, achieving high yields of the 2-phenyl substituted product. ubaya.ac.id

More recent investigations have focused on a two-step approach starting from various 2-aminobenzoic acids. researchgate.netnih.gov In this strategy, the amino group of the anthranilic acid is first protected with a urethane-type group, such as fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), or ethoxycarbonyl (EtOCO). researchgate.netnih.gov These N-protected derivatives are then treated with thionyl chloride (SOCl₂), which promotes the activation of the carboxylic acid group and subsequent intramolecular cyclization to form the 1H-benzo[d] orientjchem.orgresearchgate.netoxazine-2,4-dione. researchgate.netnih.gov This method has been shown to be efficient, providing the final products in high yields (total yields over two steps ranging from 65-80%). nih.gov

Another route involves the acid-catalyzed reaction of anthranilic acids with orthoesters. nih.gov This one-pot synthesis can be performed under either thermal or microwave-assisted conditions. The reaction proceeds via the formation of an iminium intermediate, followed by ring closure and elimination of ethanol (B145695) to yield the benzoxazinone (B8607429) product. mdpi.com

Catalytic Carbonylation of Substituted Anilines

Palladium-catalyzed carbonylation reactions represent a more modern approach to the synthesis of this heterocyclic system. A high-yield synthesis has been reported involving the palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides. nih.gov This method introduces the C2-carbon and the attached phenyl group from the acid chloride and the C4-carbonyl group via the palladium-catalyzed carbonylation process, leading to the formation of the 4H-benzo[d] orientjchem.orgresearchgate.netoxazin-4-one ring. Another related palladium-catalyzed carbonylative synthesis utilizes N-(o-bromoaryl)amides as starting materials, employing a stable solid carbon monoxide surrogate, which circumvents the need for gaseous CO. researchgate.net

Transformation of Phthalic Anhydride (B1165640) Derivatives

The synthesis of N-substituted isatoic anhydrides can be achieved through the transformation of phthalic anhydride derivatives. This method typically involves a two-step process. The first step is the reaction of phthalic anhydride with an appropriate amine, in this case, aniline (B41778), to form an intermediate N-phenylphthalamic acid. researchgate.net This reaction is a nucleophilic addition of the amine to the anhydride ring.

In the subsequent step, the N-phenylphthalamic acid intermediate undergoes a cyclization reaction to form the desired 1-Phenyl-1H-benzo[d] researchgate.netresearchgate.netoxazine-2,4-dione. This transformation can be visualized as an insertion of an N-H group into the bond between the aromatic ring and the carbonyl group, often facilitated by reagents that promote dehydration or rearrangement, such as a Hofmann rearrangement protocol on a related benzamide (B126) derivative. nih.gov Phthalic anhydride and its derivatives are widely used reagents for synthesizing various compounds, including imides and other valuable molecules. researchgate.net

Oxidation of Isatin (B1672199) Derivatives

The oxidation of isatin (indoline-2,3-dione) derivatives is a well-established method for preparing 1H-benzo[d] researchgate.netresearchgate.netoxazine-2,4-diones. osi.lvnih.gov For the synthesis of the target compound, N-phenylisatin serves as the starting material. The reaction proceeds via a Baeyer-Villiger type oxidation, where an oxygen atom is inserted between the two adjacent carbonyl groups of the isatin ring. psu.edu

Historically, oxidizing agents such as chromium trioxide in acetic acid were used, but these methods are hazardous due to the explosive nature of the reagents. psu.edugoogle.com More contemporary and safer methods employ peracids for N-phenyl-substituted isatins. google.com A significant advancement in this area is the use of hydrogen peroxide in a carboxylic acid solvent, such as acetic acid or formic acid, often with a sulfuric acid catalyst. google.com

A particularly "green" approach utilizes a urea-hydrogen peroxide (UHP) complex as the oxidant. psu.eduresearchgate.net This solid, stable, and inexpensive reagent provides an environmentally friendly alternative for the oxidation of isatins to isatoic anhydrides in excellent yields and with high purity. psu.edu The reaction can be performed at room temperature, and the use of ultrasound has been shown to dramatically reduce reaction times from hours to minutes. psu.eduresearchgate.netslideshare.net

Table 1: Comparison of Reaction Conditions for the Synthesis of Isatoic Anhydrides from Isatins using Urea-Hydrogen Peroxide researchgate.net
Starting IsatinMethodReaction TimeYield (%)
IsatinConventional (AcOH/Ac₂O)24 h76
Ultrasound (HCOOH)30 min67
5-FluoroisatinConventional (AcOH/Ac₂O)24 h72
Ultrasound (HCOOH)25 min82
5-BromoisatinConventional (HCOOH)24 h91
Ultrasound (HCOOH)90 min97

Oxidation of Indoles with Oxone

Another synthetic route to the benzo[d] researchgate.netresearchgate.netoxazine-2,4-dione ring is the oxidation of indole (B1671886) derivatives. osi.lv Oxone, a stable and inexpensive solid that is a triple salt of potassium peroxymonosulfate, serves as a powerful and versatile oxidant in this transformation. rsc.org

The reaction involves the oxidative cleavage of the indole ring system to form the target heterocyclic structure. Specifically, the oxidation of 2-arylindoles with Oxone has been developed as an efficient method for synthesizing related 2-arylbenzoxazinones in high yields. rsc.org This atom-economical process tolerates a wide range of functional groups. rsc.org This principle of oxidative ring transformation using Oxone is applicable to the synthesis of the dione structure from an appropriate N-phenyl indole precursor. osi.lv

Green Chemistry Approaches in 1-Phenyl-1H-benzo[d]researchgate.netresearchgate.netoxazine-2,4-dione Synthesis

In line with the principles of sustainable chemistry, green approaches to the synthesis of 1-Phenyl-1H-benzo[d] researchgate.netresearchgate.netoxazine-2,4-dione have been explored. These methods aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents and reagents. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technology. rsc.orgpsu.edu By allowing microwaves to couple directly with the molecules in the reaction mixture, this technique leads to rapid and uniform heating, often resulting in dramatically reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. rsc.orgpsu.edu

The synthesis of N-phenylsuccinimide, a structurally related compound, from aniline and succinic anhydride has been successfully achieved in minutes using a domestic microwave oven, demonstrating the efficiency of this technique for reactions between amines and anhydrides. nih.gov Research on the synthesis of benzo researchgate.netresearchgate.netoxazine-2,4-dione derivatives has shown that microwave irradiation provides significantly higher yields in shorter times compared to conventional heating or mortar and pestle methods. cbijournal.com The choice of solvent also plays a crucial role, with polar solvents like N,N-dimethyl formamide (B127407) (DMF) often giving higher yields under microwave conditions. cbijournal.com

Table 2: Comparative Yields (%) of a Benzo researchgate.netresearchgate.netoxazine-2,4-dione Derivative Synthesis by Different Methods and Solvents cbijournal.com
MethodN,N-Dimethyl formamide (DMF)Dimethyl sulfoxide (B87167) (DMSO)Tetrahydrofuran (B95107) (THF)Ethyl Acetate
Conventional85797570
Microwave Irradiation92888580
Mortar & Pestle65625855

Solvent-Free Conditions

Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates solvent waste and simplifies product purification. nih.gov Several syntheses analogous to that of 1-Phenyl-1H-benzo[d] researchgate.netresearchgate.netoxazine-2,4-dione have been successfully performed without a solvent. For example, the microwave-assisted synthesis of N-phenylsuccinimide from aniline and succinic anhydride is performed neat. nih.gov Similarly, various N-alkyl and N-aryl imides have been synthesized from the corresponding anhydrides and primary amines under simple, solvent-free conditions, providing a user-friendly, cost-effective, and greener protocol. researchgate.net One-pot, solvent-free syntheses of related naphthoxazinone derivatives have also been reported, highlighting the broad applicability of this approach. sciencescholar.us

Use of Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and non-flammability. researchgate.netmdpi.com They can act as both the solvent and catalyst in organic reactions. scispace.com

In syntheses relevant to 1-Phenyl-1H-benzo[d] researchgate.netresearchgate.netoxazine-2,4-dione, ionic liquids have proven effective. A series of succinimide (B58015) and phthalimide (B116566) derivatives were synthesized in excellent yields from corresponding anhydrides and primary amines using ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF6]) or 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]). researchgate.net In another instance, a Friedel-Crafts acylation step towards a benzo researchgate.netresearchgate.netoxazine (B8389632) derivative was carried out using an ionic liquid composed of 1-butyl-3-methylimidazolium chloride and aluminum chloride ([BMIM]Cl-nAlCl₃). cbijournal.com The use of ionic liquids can lead to novel chemical reactivity and facilitate easy separation and recovery of catalysts, making them attractive media for environmentally benign synthesis. researchgate.net

Catalyst-Free Protocols

The synthesis of heterocyclic compounds like 1-Phenyl-1H-benzo[d] cbijournal.comresearchgate.netoxazine-2,4-dione under catalyst-free conditions represents a significant advancement in green chemistry. These methods often rely on thermal or microwave-assisted conditions to drive the reaction forward, eliminating the need for potentially toxic and expensive catalysts.

Research into related oxazine structures has demonstrated the viability of such protocols. For instance, the synthesis of novel pyrimido[5,4-e] cbijournal.comresearchgate.netoxazine-2,5(3H)-dione derivatives has been successfully achieved through a one-pot, three-component reaction in refluxing ethanol without any catalyst. researchgate.net In this study, thermal conditions yielded the product in one hour, while microwave-assisted heating dramatically reduced the reaction time to just five minutes, with yields reaching up to 90%. researchgate.net This suggests that similar catalyst-free approaches, particularly using microwave irradiation, could be highly effective for the synthesis of the benzo[d] cbijournal.comresearchgate.netoxazine-2,4-dione scaffold, potentially reducing reaction times and improving efficiency. researchgate.net Other studies have also explored solvent-free "grinding" techniques or the use of water as a benign solvent for synthesizing different types of oxazine derivatives, further highlighting the trend towards catalyst-free and environmentally friendly procedures. sciresliterature.orgresearchgate.net

Bio-based Feedstocks and Sustainable Solvents

The integration of bio-based feedstocks and sustainable solvents is a cornerstone of modern synthetic chemistry, aimed at reducing environmental impact. While specific research on synthesizing 1-Phenyl-1H-benzo[d] cbijournal.comresearchgate.netoxazine-2,4-dione from bio-based precursors is not extensively documented, the synthesis of the parent compound, 1H-benzo[d] cbijournal.comresearchgate.netoxazine-2,4-dione (isatoic anhydride), typically starts from 2-aminobenzoic acid (anthranilic acid). nih.gov Anthranilic acid itself can be produced through biochemical pathways in engineered microbes, presenting a potential route for a bio-based origin of the core scaffold.

The choice of solvent is critical for the sustainability of a synthetic process. Water has been successfully used as a solvent for domino protocols leading to complex oxazine derivatives, showcasing its potential as a green alternative. researchgate.net In the synthesis of related benzoxazinones, solvents are chosen based on their ability to facilitate the reaction while minimizing environmental harm. cbijournal.com The move away from toxic and poisonous solvents like phosgene, which has been historically used, is a significant step towards safer and more sustainable synthesis of the 1H-benzo[d] cbijournal.comresearchgate.netoxazine-2,4-dione core structure. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 1-Phenyl-1H-benzo[d] cbijournal.comresearchgate.netoxazine-2,4-dione, making the process more efficient and cost-effective for potential industrial application. Key parameters that are typically manipulated include catalysts, reagents, solvent systems, reaction time, and temperature.

Influence of Catalysts and Reagents

The selection of catalysts and reagents profoundly impacts the synthesis of benzoxazine derivatives. In the synthesis of the general 1H-benzo[d] cbijournal.comresearchgate.netoxazine-2,4-dione scaffold, a two-step approach starting from 2-aminobenzoic acids has been investigated. researchgate.netrsc.org This method utilizes urethane-type groups like fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), and ethyloxycarbonyl (EtOCO) as the source for the carbonyloxy group. Thionyl chloride (SOCl₂) is then employed as an activating agent to promote the crucial cyclization step. researchgate.netrsc.org

For other substituted benzoxazines, such as 4H-benzo[d] cbijournal.comresearchgate.netoxazines, gold(I) catalysts have proven to be highly efficient. nih.gov Optimization studies revealed that specific gold(I) complexes containing phosphine (B1218219) ligands could produce excellent yields (up to 95%) under very mild conditions. nih.gov In the synthesis of 2-phenyl-4H-benzo[d] cbijournal.comresearchgate.netoxazin-4-one from anthranilic acid and benzoyl chloride, pyridine is used not just as a solvent but also as a catalyst that facilitates the deprotonation of the amine group during the initial nucleophilic attack. ubaya.ac.id

The table below summarizes the optimization of a gold(I)-catalyzed synthesis for a model 4H-benzo[d] cbijournal.comresearchgate.netoxazine, demonstrating the significant influence of the catalyst choice on product yield.

EntryCatalystYield (%)
1PPh₃AuCl/AgOTf70
2JohnphosAuCl/AgOTf85
3XphosAuCl/AgOTf60
4P(tBu)₃AuCl/AgOTf75
5IPrAuCl/AgOTf90
6RuPhosAuCl/AgOTf95

Data adapted from a study on a model Gold(I)-catalyzed synthesis of 4H-benzo[d] cbijournal.comresearchgate.netoxazine. nih.gov

Role of Solvent Systems

The solvent system plays a critical role in the reaction's success, affecting solubility, reaction rates, and sometimes the reaction pathway itself. In the synthesis of various benzo cbijournal.comresearchgate.netoxazine-2,4-dione derivatives, a comparative study of solvents showed that N,N-dimethyl formamide (DMF) provided the highest yields, followed by dimethyl sulphoxide (DMSO), tetrahydrofuran (THF), and ethyl acetate. cbijournal.com This trend suggests that polar aprotic solvents are generally favorable for this class of reactions. The yield was observed to correlate with the dielectric constant and dipole moment of the solvent. cbijournal.com

In the synthesis of 1,4-dihydro-benzo[d] cbijournal.comresearchgate.netoxazin-2-ones, a related structure, DMF was also found to be the optimal solvent for the Hofmann rearrangement step. nih.gov When the reaction was performed in DMF, it completed within one hour at 0 °C, affording the product in 90% yield, whereas reactions in THF or acetone (B3395972) were slower and resulted in only moderate yields. nih.gov

The following table illustrates the effect of different solvents on the yield of a model benzo cbijournal.comresearchgate.netoxazine-2,4-dione synthesis.

SolventDielectric Constant (ε)Dipole Moment (μ, D)Yield (%)
N,N-Dimethyl formamide (DMF)36.73.8685
Dimethyl sulfoxide (DMSO)47.03.9681
Tetrahydrofuran (THF)7.61.7574
Ethyl Acetate6.01.7868

Data adapted from a comparative study on the synthesis of benzo cbijournal.comresearchgate.netoxazine derivatives. cbijournal.com

Reaction Time and Temperature Effects

Reaction time and temperature are fundamental parameters that must be optimized to ensure complete reaction and minimize the formation of byproducts. For the synthesis of 2-phenyl-4H-benzo[d] cbijournal.comresearchgate.netoxazin-4-one, the reaction between anthranilic acid and benzoyl chloride is initially conducted at a cool temperature (0°C) during the dropwise addition of the acid chloride, followed by stirring for one hour at room temperature (25°C). This temperature control is crucial for managing the exothermic nature of the acylation reaction.

In studies of gold-catalyzed cycloisomerization to form substituted 4H-benzo[d] cbijournal.comresearchgate.netoxazines, reactions proceeded efficiently at room temperature (23°C). nih.gov However, for certain substrates, particularly those with electron-rich aryl groups, gentle heating to 30°C was necessary to drive the reaction to completion. nih.gov The development of methods that operate at or near room temperature is a significant advantage, as it reduces energy consumption and simplifies the experimental setup. nih.gov Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes for related oxazine diones. cbijournal.comresearchgate.net

Synthesis of Substituted 1-Phenyl-1H-benzo[d]cbijournal.comresearchgate.netoxazine-2,4-dione Analogues

The synthesis of substituted analogues of 1-Phenyl-1H-benzo[d] cbijournal.comresearchgate.netoxazine-2,4-dione is of great interest for developing structure-activity relationships in various applications. The general synthetic strategies can be readily adapted to produce a library of compounds with diverse functionalities.

One primary approach involves starting with appropriately substituted 2-aminobenzoic acids. nih.gov By introducing electron-donating or electron-withdrawing groups onto the anthranilic acid backbone, the corresponding substituted 1H-benzo[d] cbijournal.comresearchgate.netoxazine-2,4-diones can be accessed. This method allows for systematic modification of the benzene (B151609) ring portion of the molecule.

Another strategy focuses on modifying the phenyl group at the 1-position. This would typically involve synthesizing N-aryl derivatives of 2-aminobenzoic acid with various substituents on the N-aryl ring before proceeding with the cyclization step. Research on the synthesis of other complex, substituted benzoxazine systems has shown that catalysts like Ag₂CO₃/TFA are compatible with a wide range of functional groups on aryl rings, including methoxy, methyl, chloro, nitro, and ester groups, providing access to structurally diverse products in good yields. mdpi.comnih.gov Similarly, gold(I)-catalyzed procedures for producing 2-aryl-4H-benzo[d] cbijournal.comresearchgate.netoxazines have demonstrated tolerance for various electron-donating and electron-withdrawing groups on the aryl substituent. nih.gov These methodologies provide a robust framework for creating a diverse library of substituted 1-Phenyl-1H-benzo[d] cbijournal.comresearchgate.netoxazine-2,4-dione analogues for further investigation.

Regioselectivity in Substituted Benzoxazinedione Synthesis

The synthesis of substituted 1-Phenyl-1H-benzo[d] nih.govrsc.orgoxazine-2,4-diones, often achieved through the cyclization of N-phenylanthranilic acids, presents challenges and opportunities related to regioselectivity. The substitution pattern on the anthranilic acid precursor can direct the cyclization process, leading to the formation of specific isomers.

A study by Annor-Gyamfi and Bunce in 2019, while focusing on the synthesis of 2-alkyl and 2-aryl-4H-benzo[d] nih.govrsc.orgoxazin-4-ones, provides valuable insights into the electronic effects that govern the final product structure. Their research demonstrated that the reaction of substituted anthranilic acids with orthoesters can lead to either the fully aromatized 4H-benzo[d] nih.govrsc.orgoxazin-4-one or a dihydro analog. The outcome was found to be dependent on the electronic nature of the substituents on the aromatic ring of the anthranilic acid. nih.gov

Electron-donating groups (EDGs) on the anthranilic acid ring were found to favor the formation of the fully aromatized 4H-benzo[d] nih.govrsc.orgoxazin-4-ones. Conversely, electron-withdrawing groups (EWGs) tended to favor the formation of the more stable dihydro product, as they hinder the final elimination step required to form the fully aromatic system. nih.gov

While this study does not directly involve 1-Phenyl-1H-benzo[d] nih.govrsc.orgoxazine-2,4-dione, the principles of substituent effects on the cyclization and subsequent elimination reactions are highly relevant. The electronic properties of substituents on the anthranilic acid moiety would similarly be expected to influence the ease of formation and stability of the oxazine-2,4-dione ring in N-phenylated systems.

Table 1: Influence of Substituents on the Formation of Benzoxazinone Products

Substituent on Anthranilic AcidSubstituent TypePredominant ProductReference
Methoxy (CH₃O)Electron-Donating4H-benzo[d] nih.govrsc.orgoxazin-4-one nih.gov
Methyl (CH₃)Electron-Donating4H-benzo[d] nih.govrsc.orgoxazin-4-one nih.gov
Chloro (Cl)Electron-WithdrawingDihydro-4H-benzo[d] nih.govrsc.orgoxazin-4-one nih.gov
Nitro (NO₂)Electron-WithdrawingDihydro-4H-benzo[d] nih.govrsc.orgoxazin-4-one nih.gov

This table is based on the findings for 2-substituted-4H-benzo[d] nih.govrsc.orgoxazin-4-ones and is illustrative of the expected trends for N-phenyl substituted analogues.

Divergent Synthetic Pathways to Related Heterocycles

The 1-Phenyl-1H-benzo[d] nih.govrsc.orgoxazine-2,4-dione scaffold is a valuable starting point for the synthesis of other important heterocyclic systems, primarily through ring-opening and subsequent re-cyclization reactions. The inherent reactivity of the anhydride-like linkage makes it susceptible to nucleophilic attack, providing a divergent route to compounds such as quinazolinones and benzodiazepines.

A common synthetic strategy involves the reaction of a benzoxazinone intermediate with a primary amine, leading to the formation of a quinazolinone. This transformation proceeds via the nucleophilic attack of the amine on one of the carbonyl groups of the benzoxazinone, followed by ring opening and subsequent intramolecular cyclization with the elimination of water to form the quinazolinone ring system. For instance, the reaction of a benzoxazinone with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 3-amino-quinazolin-4(3H)-one derivatives. nih.govgsconlinepress.com

The synthesis of quinazolinones from benzoxazinones is a well-established method. For example, anthranilic acid can be condensed with an acyl chloride and then dehydrated to form a benzoxazinone intermediate. This intermediate can then be reacted with an amine to yield the corresponding quinazolinone. nih.gov This general pathway highlights the potential of 1-Phenyl-1H-benzo[d] nih.govrsc.orgoxazine-2,4-dione to serve as a precursor for a variety of N-substituted quinazolinone derivatives.

Furthermore, the isatoic anhydride core of 1-Phenyl-1H-benzo[d] nih.govrsc.orgoxazine-2,4-dione can be utilized to generate substituted anilines and, subsequently, quinazolines through pH-sensitive cyclization chemistry. This approach offers a versatile and efficient route to these important heterocyclic structures. researchgate.netnih.gov

While direct examples of the conversion of 1-Phenyl-1H-benzo[d] nih.govrsc.orgoxazine-2,4-dione to benzodiazepines are less commonly reported, the general reactivity of related N-acylanthranilic acid derivatives suggests this as a feasible synthetic pathway. The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved from amino acids, indicating that the core structure is accessible from precursors related to ring-opened benzoxazinediones. rsc.org

Table 2: Examples of Heterocyclic Transformations from Benzoxazinone Precursors

Starting BenzoxazinoneReagentResulting HeterocycleReference
2-substituted-benzoxazinoneHydrazine Hydrate3-amino-quinazolin-4(3H)-one nih.govgsconlinepress.com
Benzoxazinone intermediatePrimary AmineFused Quinazolinone nih.gov
Isatoic Anhydride-8-amidepH manipulationSubstituted Anilines and Quinazolines researchgate.netnih.gov

This table illustrates the general synthetic strategies for converting benzoxazinone-type structures into other heterocycles.

Chemical Reactivity and Derivatization Studies of 1 Phenyl 1h Benzo D 1 2 Oxazine 2,4 Dione

Types of Chemical Transformations

The reactivity of 1-Phenyl-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione is dictated by its anhydride-like character. The two carbonyl groups at the C-2 and C-4 positions are susceptible to nucleophilic attack. The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions.

Oxidation Reactions

Specific studies detailing the oxidation of 1-Phenyl-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione are not extensively documented in the reviewed literature. The fused benzene (B151609) ring could potentially undergo oxidation under harsh conditions, but this would likely lead to the degradation of the heterocyclic core. The N-phenyl group is also a potential site for oxidation.

Reduction Reactions

As a cyclic anhydride (B1165640) derivative, the carbonyl groups of 1-Phenyl-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione can undergo reduction. Strong hydride-donating agents are expected to reduce one or both carbonyl functionalities. For instance, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing anhydrides to diols. youtube.com In the case of this specific molecule, such a reaction would cleave the heterocyclic ring. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can also reduce acid anhydrides. youtube.com The specific products from the reduction of 1-Phenyl-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione would depend on the choice of reagent and the reaction conditions, but detailed studies on this substrate were not found in the searched literature.

Substitution Reactions

Substitution reactions can be considered at two main locations: the fused benzene ring and the N-phenyl substituent.

Electrophilic Aromatic Substitution: The benzene rings are susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions). The orientation of substitution on the benzo portion would be directed by the existing amide and carbonate functionalities, while substitution on the N-phenyl ring would be directed by the nitrogen atom.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the aromatic rings is generally difficult unless activated by strongly electron-withdrawing groups.

Direct N-arylation to form the title compound from isatoic anhydride is challenging; it is typically achieved through methods like copper-catalyzed arylation of the corresponding isatin (B1672199) followed by oxidation, rather than direct substitution on the anhydride itself. nih.gov

Ring-Opening Reactions

Ring-opening reactions initiated by nucleophiles are the most characteristic and well-studied transformations of the isatoic anhydride framework. rsc.org Nucleophiles can attack either the C-4 anhydride carbonyl or the C-2 carbamate (B1207046) carbonyl. The regioselectivity of this attack is a key aspect of the compound's reactivity.

The reaction with nucleophiles such as amines, alcohols, and water leads to the formation of N-substituted anthranilic acid derivatives. This process involves the cleavage of one of the acyl-oxygen bonds. For example, reaction with primary amines typically results in the formation of N-substituted N'-phenylureas derived from anthranilic acid, following the initial ring opening and subsequent decarboxylation. The general reactivity of acid anhydrides with nitrogen compounds like ammonia (B1221849) and primary amines leads to the formation of amides and carboxylic acids. libretexts.org

NucleophileReaction ConditionsMajor Product TypeReference
Water (Hydrolysis)Aqueous media, pH dependentN-phenylanthranilic acid rsc.org
Amines (Aminolysis)pH < 102-(Phenylcarbamoylamino)benzamides rsc.orglibretexts.org
Alcohols (Alcoholysis)Typically requires heating or catalysis2-(Phenylcarbamoylamino)benzoates nih.gov

Cycloaddition Reactions

While the isatoic anhydride core can potentially act as a dienophile in Diels-Alder reactions, or undergo other modes of cycloaddition, specific studies detailing such reactions for 1-Phenyl-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione are not prevalent in the surveyed literature. The thermal decomposition of isatoic anhydrides can lead to the formation of reactive intermediates like benzynes or ketenimines, which could subsequently participate in cycloaddition reactions. However, this is more a consequence of thermal decomposition rather than a direct cycloaddition involving the intact molecule.

Mechanistic Investigations of 1-Phenyl-1H-benzo[d]rsc.orgresearchgate.netoxazine-2,4-dione Reactivity

Mechanistic studies, primarily conducted on the parent isatoic anhydride and its N-methyl derivative, provide significant insight into the reactivity of the N-phenyl analog. rsc.org The key feature is the dual electrophilicity of the C-2 and C-4 carbonyls.

The reaction pathway with nucleophiles is highly dependent on factors like pH and the steric hindrance of the attacking species. rsc.org

Attack at C-4: With less sterically hindered nucleophiles and under neutral or acidic conditions (pH < 10 for amines), the attack preferentially occurs at the more reactive C-4 anhydride carbonyl. This leads to the opening of the ring to form an N-acylanthranilate intermediate.

Attack at C-2: Under basic conditions, the nitrogen proton of unsubstituted or N-alkyl isatoic anhydrides can be removed, forming an anion. This anion can equilibrate with an o-carboxyphenyl isocyanate intermediate. rsc.org This highly reactive isocyanate is then attacked by the nucleophile at the C-2 position. For N-phenylisatoic anhydride, which lacks an acidic N-H proton, this specific pathway is not possible. However, nucleophilic attack can still occur at the C-2 position, particularly with sterically bulky amines, which may favor attack at the less hindered C-2 carbonyl over the C-4 position. rsc.org

Kinetic Studies

Detailed kinetic studies specifically profiling 1-Phenyl-1H-benzo[d] mdpi.comopenmedicinalchemistryjournal.comoxazine-2,4-dione are not extensively detailed in the surveyed literature. However, kinetic analysis of related anhydride compounds provides insight into the potential reactive behavior of this molecule. For instance, studies on the reaction of phthalic anhydride with aniline (B41778) in glacial acetic acid revealed that the apparent second-order rate constants are influenced by temperature and solvent composition. nih.gov The reaction involves a competitive nucleophilic attack by aniline and acetolysis of the anhydride. nih.gov Such studies highlight that the reaction rates and mechanisms involving anhydride rings are sensitive to the specific conditions, including the nature of the nucleophile, the solvent system, and the temperature. nih.govresearchgate.net Kinetic profiling of similar complex heterocyclic systems, such as spirobenzo-oxazinepiperidinone derivatives, has been used to determine structure-kinetic relationships, which are crucial for drug design and understanding in vivo efficacy.

In situ Monitoring Techniques

The synthesis and subsequent reactions of 1-Phenyl-1H-benzo[d] mdpi.comopenmedicinalchemistryjournal.comoxazine-2,4-dione and related compounds are frequently monitored in real-time using various spectroscopic and chromatographic techniques to ensure reaction completion and optimize yields. High-performance liquid chromatography (HPLC) is a common method to track the progress of the formation of the benzo[d] mdpi.comopenmedicinalchemistryjournal.comoxazine-2,4-dione core from precursors like N-protected 2-aminobenzoic acids. rsc.orgresearchgate.net For example, the conversion of N-(benzyloxycarbonyl)-2-aminobenzoic acid to the corresponding 1H-benzo[d] mdpi.comopenmedicinalchemistryjournal.comoxazine-2,4-dione using thionyl chloride can be followed by HPLC analysis, which shows the disappearance of the starting material and the emergence of the product peak over time. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in situ monitoring. rsc.orgresearchgate.net In reactions involving the formation of the oxazine-dione ring, real-time NMR can identify key intermediates and byproducts. For instance, in the synthesis of these heterocycles, the formation of species like benzyl (B1604629) chloride or ethyl chloride as byproducts can be clearly observed in the ¹H-NMR and ¹³C-NMR spectra of the reaction mixture, confirming the proposed mechanistic pathway. rsc.orgresearchgate.net

Computational Modeling of Reaction Pathways

Computational modeling has become an indispensable tool for understanding the reaction mechanisms and predicting the biological activities of complex molecules like 1-Phenyl-1H-benzo[d] mdpi.comopenmedicinalchemistryjournal.comoxazine-2,4-dione. rsc.org Recent studies have employed bio-computational modeling to investigate novel synthetic routes for quinolinone and benzo[d] mdpi.comopenmedicinalchemistryjournal.comoxazine (B8389632) derivatives. These computational techniques allow for the simulation and prediction of biological processes at a molecular level.

For instance, in the study of the acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid, a related reaction, computational analysis was used to map the entire reaction pathway, including the structures of reactants, transition states, intermediates, and products. mdpi.com Such studies can calculate intrinsic activation barriers and provide a detailed understanding of bond formation and cleavage, which is often difficult to determine experimentally. mdpi.com This approach accelerates the development of new synthetic methodologies and the discovery of novel antimicrobial agents by providing insights into the structure and reactivity of these heterocyclic systems.

Formation of Complex Heterocyclic Systems Utilizing 1-Phenyl-1H-benzo[d]mdpi.comopenmedicinalchemistryjournal.comoxazine-2,4-dione as a Building Block

1-Phenyl-1H-benzo[d] mdpi.comopenmedicinalchemistryjournal.comoxazine-2,4-dione, as a substituted isatoic anhydride, is a highly effective precursor for the synthesis of a wide array of fused heterocyclic compounds. Its ability to react with various nucleophiles allows for the construction of complex molecular architectures with significant biological and pharmacological relevance.

Synthesis of Quinazolines and Quinazolones

A primary application of 1-Phenyl-1H-benzo[d] mdpi.comopenmedicinalchemistryjournal.comoxazine-2,4-dione is in the synthesis of quinazolines and quinazolinones. These nitrogen-containing heterocycles are prevalent in many medicinally important compounds. nih.gov The general synthetic strategy involves the reaction of the oxazine-dione with a nitrogen-based nucleophile, typically a primary amine or ammonia source like urea (B33335). openmedicinalchemistryjournal.comorgchemres.org

The reaction mechanism proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the oxazine-dione ring, leading to ring-opening and the formation of an intermediate N-substituted 2-aminobenzamide (B116534) derivative. This is followed by an intramolecular cyclization and dehydration (or loss of a small molecule) to yield the fused pyrimidine (B1678525) ring characteristic of the quinazolinone scaffold. orgchemres.org Multicomponent reactions involving an isatoic anhydride, an aldehyde, and an amine are particularly efficient for generating structurally diverse quinazolinone derivatives. openmedicinalchemistryjournal.comorgchemres.orgresearchgate.net

Synthesis of Dibenzo[b,f]mdpi.comresearchgate.netdiazocine-6,12(5H,11H)diones

The 1-Phenyl-1H-benzo[d] mdpi.comopenmedicinalchemistryjournal.comoxazine-2,4-dione scaffold is also instrumental in constructing larger, more complex ring systems, such as dibenzo[b,f] mdpi.comresearchgate.netdiazocine-6,12(5H,11H)diones. These eight-membered heterocyclic structures are valuable frameworks for designing new bioactive molecules. mdpi.comresearchgate.netnih.gov

A facile, three-step method has been developed for the synthesis of unsymmetrically substituted versions of these compounds. mdpi.comresearchgate.netnih.gov The process begins with the reaction of a substituted 1H-benzo[d] mdpi.comopenmedicinalchemistryjournal.comoxazine-2,4-dione with a 2-aminobenzoic acid. This initial step forms a 2-(2-aminobenzamido)benzoic acid intermediate. Subsequent intramolecular cyclization, often promoted by a base such as sodium hydride, yields the final dibenzo[b,f] mdpi.comresearchgate.netdiazocine-6,12(5H,11H)dione product. mdpi.com This methodology allows for the synthesis of a variety of derivatives by altering the substituents on both the oxazine-dione and the aminobenzoic acid starting materials. mdpi.comresearchgate.netnih.gov

Below is a table of representative dibenzo[b,f] mdpi.comresearchgate.netdiazocine-6,12(5H,11H)dione derivatives synthesized using this approach.

CompoundSubstituentsYield (%)Reference
10aUnsubstituted78 mdpi.com
10b2,3-Dimethoxy75 mdpi.com
10c8-Bromo-2,3-dimethoxy83 mdpi.com
10d5-Methyl81 mdpi.com
10e2-Bromo-11-methyl79 mdpi.com
10o5-Acetyl-11-methyl89 mdpi.com

Other Fused and Spiro-Heterocycles

The reactivity of the 1-Phenyl-1H-benzo[d] mdpi.comopenmedicinalchemistryjournal.comoxazine-2,4-dione core extends to the synthesis of other complex heterocyclic systems, including spiro-heterocycles. Spiro compounds, where two rings share a single atom, are of great interest in medicinal chemistry. beilstein-journals.org

A notable example is the synthesis of spiro[benzo[d] mdpi.comopenmedicinalchemistryjournal.comoxazine-4,4'-isoquinoline]s. This is achieved through a [4+1+1] annulation reaction involving N-aryl amidines and diazo homophthalimides. researchgate.net This reaction demonstrates the versatility of the benzoxazine (B1645224) structure in participating in more complex, multi-component cyclization cascades to generate unique and sterically demanding spirocyclic frameworks. researchgate.net The development of such synthetic routes opens avenues for creating novel chemical entities with potential therapeutic applications.

Advanced Spectroscopic and Structural Characterization Techniques for 1 Phenyl 1h Benzo D 1 2 Oxazine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR and ¹³C NMR Analysis of Aromatic and Carbonyl Environments

For 1-Phenyl-1H-benzo[d] rsc.orgnih.govoxazine-2,4-dione, the ¹H NMR spectrum would be characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the benzoxazine (B1645224) ring system and the N-phenyl substituent would exhibit complex splitting patterns due to spin-spin coupling. The four protons of the benzo portion of the molecule would likely appear as a complex multiplet, similar to the pattern observed for the parent compound, 1H-Benzo[d] rsc.orgnih.govoxazine-2,4-dione. For the parent compound, these signals are observed around 7.15-7.92 ppm. nih.gov The five protons of the 1-phenyl group would also resonate in this aromatic region.

The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbons and the aromatic carbons. The two carbonyl carbons (C2 and C4) of the oxazine-dione ring are expected to resonate at the downfield end of the spectrum, typically in the range of 148-165 ppm, due to the deshielding effect of the adjacent oxygen and nitrogen atoms. For comparison, the carbonyl carbons in the unsubstituted 1H-Benzo[d] rsc.orgnih.govoxazine-2,4-dione appear around 148.0 and 160.8 ppm. nih.gov The aromatic carbons from both the benzo and phenyl rings would appear between approximately 110 and 145 ppm. The carbon attached to the nitrogen atom would also be found in this region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Atom TypePredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)148 - 165
Aromatic (C-Ar)110 - 145

2D NMR Techniques (e.g., HSQC, COSY, HMBC) for Connectivity Confirmation

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would be used to establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of protonated aromatic carbons.

COSY (Correlation Spectroscopy) would reveal the proton-proton (¹H-¹H) coupling networks within the aromatic rings, helping to distinguish between the protons on the benzoxazine core and those on the N-phenyl substituent.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Characteristic Carbonyl and Ether Stretches

The FT-IR spectrum of 1-Phenyl-1H-benzo[d] rsc.orgnih.govoxazine-2,4-dione would be dominated by strong absorption bands characteristic of its functional groups. The most prominent features would be the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups in different chemical environments (an anhydride-like and an amide-like carbonyl), two distinct, strong absorption bands are expected in the region of 1650-1800 cm⁻¹. For similar benzoxazine structures, these peaks are often observed around 1764 cm⁻¹ for the lactone carbonyl and 1614 cm⁻¹ for the imine/amide region. ubaya.ac.id

The spectrum would also feature stretching vibrations corresponding to the C-O-C (ether) linkage within the oxazine (B8389632) ring, typically appearing in the 1200-1300 cm⁻¹ region. cbijournal.com Aromatic C=C stretching vibrations would be visible around 1450-1600 cm⁻¹, and aromatic C-H stretching would appear above 3000 cm⁻¹.

Interactive Data Table: Expected FT-IR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)
Carbonyl (C=O) Stretches1650 - 1800
Ether (C-O-C) Stretch1200 - 1300
Aromatic C=C Stretch1450 - 1600
Aromatic C-H Stretch> 3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of its fragmentation patterns. For 1-Phenyl-1H-benzo[d] rsc.orgnih.govoxazine-2,4-dione (C₁₄H₉NO₃), the calculated molecular weight is approximately 239.06 g/mol . An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 240.07. nih.gov

Under electron impact (EI) ionization, the molecule would undergo characteristic fragmentation. A likely primary fragmentation pathway would involve the loss of a carbon dioxide (CO₂) molecule (44 Da) from the anhydride-like portion of the ring, a common fragmentation for isatoic anhydrides. Another potential fragmentation could be the loss of a CO molecule (28 Da). Further fragmentation of the phenyl group and the remaining heterocyclic structure would lead to a series of smaller fragment ions.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Other Spectroscopic Methods (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic properties of molecules containing chromophores. In the case of 1-Phenyl-1H-benzo[d] rsc.orgnih.govoxazine-2,4-dione, the molecular structure encompasses two key chromophoric systems: the phenyl group and the benzo[d] rsc.orgnih.govoxazine-2,4-dione moiety. These systems are expected to give rise to characteristic absorption bands in the UV-Vis spectrum due to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

Detailed experimental UV-Vis spectral data, such as specific absorption maxima (λmax) and corresponding molar absorptivity values (ε), for 1-Phenyl-1H-benzo[d] rsc.orgnih.govoxazine-2,4-dione are not extensively reported in publicly available scientific literature. However, a theoretical analysis of the molecule's structure allows for the prediction of its general UV-Vis absorption characteristics.

The electronic spectrum of this compound is anticipated to be dominated by π → π* transitions originating from the aromatic rings. The benzene (B151609) ring of the phenyl substituent and the benzene ring fused to the oxazine-dione core both contain delocalized π-electron systems. These systems typically exhibit strong absorption bands in the UV region. The presence of the carbonyl groups and the heteroatoms (nitrogen and oxygen) in the oxazine-dione ring can also influence the electronic transitions, potentially leading to additional absorption features or shifts in the primary absorption bands.

Based on the chromophores present, the following electronic transitions would be expected for 1-Phenyl-1H-benzo[d] rsc.orgnih.govoxazine-2,4-dione:

ChromophoreExpected Electronic TransitionAnticipated Absorption Region
Phenyl group & Fused Benzene Ringπ → πUltraviolet (UV)
Carbonyl Groups (C=O)n → πUltraviolet (UV) / Visible (Vis)

The π → π* transitions are typically of high intensity, while the n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are generally of lower intensity. The exact position and intensity of these absorption bands would be influenced by the solvent used for the analysis, as solvent polarity can affect the energy levels of the molecular orbitals involved in the electronic transitions. A comprehensive understanding of the electronic properties of 1-Phenyl-1H-benzo[d] rsc.orgnih.govoxazine-2,4-dione would be significantly enhanced by future experimental studies reporting its detailed UV-Vis spectral data.

Computational and Theoretical Investigations of 1 Phenyl 1h Benzo D 1 2 Oxazine 2,4 Dione

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

No dedicated Quantum Mechanical (QM) or Density Functional Theory (DFT) calculation studies for 1-Phenyl-1H-benzo[d] bldpharm.comnih.govoxazine-2,4-dione were identified in the available literature. While DFT is a common method for analyzing related heterocyclic compounds, the specific electronic structure, stability, conformational analysis, spectroscopic parameters, and reaction mechanisms for this N-phenyl substituted derivative have not been reported.

Electronic Structure and Stability Analysis

There are no published studies detailing the electronic structure or stability analysis of 1-Phenyl-1H-benzo[d] bldpharm.comnih.govoxazine-2,4-dione using DFT or other quantum mechanical methods. Such an analysis would typically involve calculations of molecular orbitals (HOMO-LUMO), electrostatic potential maps, and thermodynamic parameters, but this data is not available.

Conformational Analysis and Energy Minima

A conformational analysis to identify the energy minima and stable conformers of 1-Phenyl-1H-benzo[d] bldpharm.comnih.govoxazine-2,4-dione has not been reported. This type of study would be crucial to understanding the three-dimensional structure and preferred orientation of the phenyl substituent relative to the benzoxazine (B1645224) ring system, which influences its chemical and biological properties.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist, there are no available studies where the spectroscopic parameters (such as ¹H and ¹³C NMR chemical shifts, or IR vibrational frequencies) of 1-Phenyl-1H-benzo[d] bldpharm.comnih.govoxazine-2,4-dione have been predicted and benchmarked using computational methods.

Reaction Mechanism Elucidation and Transition State Analysis

Detailed computational elucidation of reaction mechanisms involving 1-Phenyl-1H-benzo[d] bldpharm.comnih.govoxazine-2,4-dione, including transition state analysis to determine energy barriers and reaction pathways, is not present in the current scientific literature. Research on related compounds suggests potential mechanisms for the formation of the benzoxazine ring, but these have not been computationally modeled for the 1-phenyl derivative. nih.govrsc.org

Molecular Dynamics (MD) Simulations

No specific molecular dynamics (MD) simulation studies have been published for 1-Phenyl-1H-benzo[d] bldpharm.comnih.govoxazine-2,4-dione. While MD simulations are employed to study the interaction of other, structurally distinct, benzoxazine derivatives with biological targets, this specific compound has not been the subject of such research. nih.gov

Ligand-Target Interactions and Binding Mode Prediction

There is no available research on the prediction of ligand-target interactions or binding modes for 1-Phenyl-1H-benzo[d] bldpharm.comnih.govoxazine-2,4-dione through molecular dynamics simulations or docking studies. Consequently, its potential biological targets and the molecular basis for any interaction remain computationally uncharacterized.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on 1-Phenyl-1H-benzo[d] researchgate.netwindows.netoxazine-2,4-dione derivatives are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable and have been successfully employed for analogous heterocyclic systems.

The fundamental objective of a QSAR study is to develop a predictive model that can guide the synthesis of new derivatives with improved potency. This is achieved by correlating various molecular descriptors (physicochemical, electronic, and steric properties) with the observed biological activity. For a hypothetical series of 1-Phenyl-1H-benzo[d] researchgate.netwindows.netoxazine-2,4-dione derivatives, a QSAR study would involve the following key steps:

Data Set Compilation: A series of 1-Phenyl-1H-benzo[d] researchgate.netwindows.netoxazine-2,4-dione analogs with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide array of molecular descriptors for each analog would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

By identifying the key molecular descriptors that significantly influence the biological activity, the QSAR model can provide valuable insights for the rational design of new, more potent derivatives of 1-Phenyl-1H-benzo[d] researchgate.netwindows.netoxazine-2,4-dione.

Table 1: Examples of Molecular Descriptors Commonly Used in QSAR Studies

Descriptor ClassExamplesDescription
Electronic Dipole moment, HOMO/LUMO energies, Atomic chargesDescribe the electronic distribution and reactivity of the molecule.
Steric Molecular weight, Molar refractivity, van der Waals volumeRelate to the size and shape of the molecule.
Hydrophobic LogP (octanol-water partition coefficient)Quantifies the lipophilicity of the molecule, affecting its membrane permeability.
Topological Connectivity indices, Wiener indexDescribe the atomic connectivity and branching of the molecule.

Molecular Docking for Biological Target Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a specific receptor, as well as the strength of the interaction. This method is instrumental in elucidating the mechanism of action of a compound and in predicting its potential biological targets.

While specific docking studies for 1-Phenyl-1H-benzo[d] researchgate.netwindows.netoxazine-2,4-dione are not widely reported, research on closely related benzoxazine-2,4-dione derivatives provides valuable insights into their potential binding modes. For instance, molecular docking studies on 1,2,3-triazole linked benzoxazine-2,4-dione conjugates have been performed to predict their interactions with various enzymes. researchgate.net

In a typical molecular docking workflow for 1-Phenyl-1H-benzo[d] researchgate.netwindows.netoxazine-2,4-dione, the three-dimensional structure of the compound would be docked into the active site of a selected protein target. The process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand (1-Phenyl-1H-benzo[d] researchgate.netwindows.netoxazine-2,4-dione) are prepared, which includes adding hydrogen atoms and assigning appropriate charges.

Docking Simulation: A docking algorithm systematically explores various possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed.

A study on 2-phenyl-4H-benzo[d] researchgate.netwindows.netoxazin-4-one, a structurally similar compound, utilized molecular docking to investigate its interaction with Methionyl-tRNA Synthetase. ubaya.ac.id The results of such studies can reveal key interactions that are crucial for the biological activity and can guide the design of derivatives with improved binding affinity and selectivity.

Table 2: Illustrative Molecular Docking Results for a Hypothetical 1-Phenyl-1H-benzo[d] researchgate.netwindows.netoxazine-2,4-dione Derivative

Target ProteinBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Hypothetical Kinase A -8.5Lys78, Glu95, Leu150Hydrogen Bond, Hydrophobic
Hypothetical Protease B -7.2Asp30, His57, Ser195Hydrogen Bond, Pi-Pi Stacking
Hypothetical Receptor C -9.1Tyr120, Phe250, Trp300Hydrophobic, Pi-Pi Stacking

This table is for illustrative purposes only and does not represent actual experimental data.

The binding energy values indicate the stability of the ligand-receptor complex, with more negative values suggesting stronger binding. The analysis of interacting residues provides a detailed picture of the binding mode, which is essential for structure-based drug design. Through these computational and theoretical investigations, a deeper understanding of the structure-activity relationships and potential biological targets of 1-Phenyl-1H-benzo[d] researchgate.netwindows.netoxazine-2,4-dione and its derivatives can be achieved, paving the way for the development of novel therapeutic agents.

Research Applications and Emerging Areas

Applications in Advanced Organic Synthesis

The primary application of 1-Phenyl-1H-benzo[d] jetir.orgnih.govoxazine-2,4-dione in organic synthesis stems from its function as a potent electrophile. The anhydride (B1165640) nature of the molecule allows for facile reaction with a wide range of nucleophiles. This reactivity is the foundation for its use as an intermediate in the synthesis of various heterocyclic systems, particularly those containing nitrogen.

As Intermediates for Heterocyclic Compounds

1-Phenyl-1H-benzo[d] jetir.orgnih.govoxazine-2,4-dione serves as a key intermediate for synthesizing a variety of fused heterocyclic compounds. The core reaction mechanism involves the nucleophilic attack at one of the carbonyl carbons of the oxazine-2,4-dione ring. This initial attack leads to the opening of the heterocyclic ring and the formation of an N-phenyl-substituted 2-aminobenzoyl intermediate. This intermediate can then undergo subsequent intramolecular cyclization, often with the concomitant loss of carbon dioxide, to yield a new, stable heterocyclic system. nih.govresearchgate.net The ability of the isatoic anhydride core to act as a precursor for diverse structures makes it a valuable tool in synthetic organic chemistry. nih.gov

As Precursors for Nitrogen-Containing Heterocycles

A significant application of 1-Phenyl-1H-benzo[d] jetir.orgnih.govoxazine-2,4-dione is in the synthesis of nitrogen-containing heterocycles. rsc.org Its reaction with various nitrogen-based nucleophiles provides a direct route to important heterocyclic scaffolds. For instance, reaction with primary amines or their equivalents can lead to the formation of quinazolinones, a class of compounds with significant biological and pharmaceutical relevance. nih.govubaya.ac.id The general pathway involves the initial formation of an amide bond, followed by cyclization. The N-phenyl substituent of the starting material is retained in the final product, providing a method for introducing this specific group into the target molecule.

The versatility of this precursor is highlighted by its reactions with different types of nucleophiles to generate various heterocyclic cores.

Table 1: Synthesis of Heterocyclic Compounds from 1-Phenyl-1H-benzo[d] jetir.orgnih.govoxazine-2,4-dione

Reactant Type Resulting Heterocyclic Core Description
Primary Amines (R-NH₂) Quinazolin-4-ones The amine attacks the anhydride, leading to ring opening and subsequent cyclization to form the fused pyrimidinone ring system.
Hydrazines (R-NHNH₂) Cinnolinones / Pyrazolones Reaction can lead to various products depending on conditions, including fused pyridazinone structures.
Amidines Quinazolines Amidines can react to form the fully aromatic quinazoline ring system.

Materials Science and Polymer Chemistry

A comprehensive review of scientific literature indicates that 1-Phenyl-1H-benzo[d] jetir.orgnih.govoxazine-2,4-dione is not utilized as a direct monomer for the synthesis of polybenzoxazines (PBz). The structure and chemical reactivity of this compound are distinct from the precursors typically used in polybenzoxazine chemistry.

Polybenzoxazine (PBz) Monomers and Polymers

Polybenzoxazines are a class of high-performance phenolic polymers formed from the polymerization of benzoxazine (B1645224) monomers. researchgate.net The chemistry of their formation and polymerization does not align with the reactivity of 1-Phenyl-1H-benzo[d] jetir.orgnih.govoxazine-2,4-dione.

The standard and widely adopted synthesis of benzoxazine monomers involves a Mannich-like condensation reaction between a phenol (B47542), a primary amine, and formaldehyde. researchgate.net This reaction creates the characteristic 3,4-dihydro-2H-1,3-benzoxazine ring structure that is the fundamental repeating unit for polymerization. 1-Phenyl-1H-benzo[d] jetir.orgnih.govoxazine-2,4-dione, being an N-substituted isatoic anhydride, does not possess the required phenolic hydroxyl group or the structural framework to participate in this type of monomer synthesis.

The conversion of benzoxazine monomers into polybenzoxazine thermosets occurs via a thermally activated Ring-Opening Polymerization (ROP). In this process, the oxazine (B8389632) ring of the monomer opens, typically at temperatures between 180°C and 250°C, to form a cross-linked network of phenolic polymers. This polymerization is an addition reaction that proceeds without the elimination of volatile byproducts. The chemical structure of 1-Phenyl-1H-benzo[d] jetir.orgnih.govoxazine-2,4-dione does not permit this type of thermal ROP to form a polybenzoxazine network. Its reactions involve nucleophilic acyl substitution and ring-opening to form small molecules, not polymers through the characteristic benzoxazine ROP mechanism.

Development of Thermosetting Resins and Coatings

Benzoxazine monomers, the foundational class to which 1-Phenyl-1H-benzo[d] mdpi.commdpi.comoxazine-2,4-dione belongs, are precursors to high-performance polybenzoxazine thermosetting resins. These resins are typically formed through a thermally induced ring-opening polymerization (ROP) of benzoxazine monomers. nih.gov This process is advantageous as it involves zero shrinkage upon curing and does not release volatile byproducts. nih.gov The resulting polybenzoxazine networks exhibit a range of desirable properties for advanced coatings, including low water absorption, superior chemical resistance, and excellent mechanical strength. nih.govnih.gov The versatility in synthesis, allowing for the use of different phenol and amine precursors, provides considerable flexibility in tailoring the final properties of the thermoset material. nih.gov

Applications in Heat-Resistant and Electronic Materials

The broader class of compounds, benzo[d] mdpi.commdpi.comoxazines, has been extensively utilized in the development of heat-resistant and electronic materials. nih.gov Polybenzoxazines, derived from these monomers, are noted for their high thermal stability and flame retardancy. mdpi.com These characteristics make them suitable for applications in industries where materials are exposed to high temperatures, such as aerospace and electronics. rsc.org The excellent mechanical properties of these polymers further contribute to their utility in creating durable components for electronic devices. mdpi.com

Sustainable and Bio-based Polybenzoxazines

In response to growing environmental concerns, significant research has focused on developing sustainable polybenzoxazines from renewable resources. rsc.org Scientists have successfully synthesized bio-based benzoxazine resins using natural precursors like vanillin, curcumin, eugenol, and cardanol. mdpi.comnih.govnih.govrsc.org For example, a resin designed from bio-vanillin and furfurylamine demonstrated high thermal stability, with a char yield of 59.5% at 800 °C, comparable to petroleum-based counterparts. rsc.org Another study utilized curcumin, a compound abundant in turmeric, to synthesize a polybenzoxazine composite intended as a non-toxic, eco-friendly green coating. nih.gov These bio-based approaches offer a pathway toward creating high-performance materials that are more sustainable and environmentally friendly. mdpi.comrsc.org

Nanocomposites and Hybrid Materials

The properties of polybenzoxazines can be further enhanced by incorporating them into nanocomposites and hybrid materials. The combination of a polymer matrix with nanoparticles allows for the creation of materials with synergistic or novel properties. For instance, researchers have coupled a cardanol-based polybenzoxazine coating with amino-modified silica (SiO2) nanoparticles. nih.gov This process resulted in the formation of a superhydrophobic surface on a mild steel substrate through a straightforward spraying and heat-curing method. nih.gov Such hybrid materials extend the applicability of benzoxazine-based polymers into areas requiring specialized surface properties.

Biological Activity and Chemical Biology Research

The 1H-benzo[d] mdpi.commdpi.comoxazine-2,4-dione framework is a recognized scaffold in medicinal chemistry due to its ability to interact with various biological targets. nih.gov These compounds have been investigated for a range of potential therapeutic applications, including as antimicrobial and anti-inflammatory agents. nih.gov

Enzyme Inhibition Studies

Derivatives of the 1H-benzo[d] mdpi.commdpi.comoxazine-2,4-dione structure have been identified as potent inhibitors of several enzymes. nih.gov Their unique chemical architecture allows them to bind to the active sites of enzymes, modulating their activity. This has led to their investigation as inhibitors of butyrylcholinesterase (BChE) and histone acetyltransferases (HATs), among others. nih.gov Isatoic anhydride, a related compound, is a known inactivator of the serine protease α-chymotrypsin. alfachemch.com

A significant area of investigation for this class of compounds is the inhibition of human leukocyte elastase (HLE). HLE is a serine protease implicated in inflammatory diseases. Research has shown that compounds featuring the 4H-benzo[d] mdpi.commdpi.comoxazine core, a structure closely related to 1-Phenyl-1H-benzo[d] mdpi.commdpi.comoxazine-2,4-dione, have been successfully used as inhibitors of human leukocyte elastase. nih.gov This activity highlights the potential of benzoxazine derivatives in the development of new anti-inflammatory agents.

Research Findings Summary

Application Area Key Findings Example Precursors/Components
Thermosetting Resins & Coatings Benzoxazine monomers polymerize with zero shrinkage and no volatile byproducts, creating resins with high chemical and mechanical resistance. nih.govnih.govPhenols, Formaldehyde, Primary Amines nih.gov
Heat-Resistant & Electronic Materials The resulting polybenzoxazines exhibit high thermal stability and flame retardancy. mdpi.comrsc.orgBenzoxazine Monomers
Sustainable Polybenzoxazines Bio-based resins with performance comparable to petroleum-based versions can be synthesized from renewable resources. rsc.orgVanillin, Furfurylamine, Curcumin, Cardanol nih.govnih.govrsc.org
Nanocomposites & Hybrid Materials Combining polybenzoxazines with nanoparticles can create materials with enhanced or novel properties, such as superhydrophobicity. nih.govCardanol-based polybenzoxazine, Amino-modified SiO2 nih.gov
Enzyme Inhibition The benzoxazine scaffold is effective for inhibiting various enzymes, including serine proteases. nih.govalfachemch.com1H-benzo[d] mdpi.commdpi.comoxazine-2,4-dione derivatives
Human Leucocyte Elastase Inhibition Related 4H-benzo[d] mdpi.commdpi.comoxazine structures are effective inhibitors of HLE, suggesting anti-inflammatory potential. nih.gov4H-benzo[d] mdpi.commdpi.comoxazine core structures

Modulators of Biological Pathways

Beyond direct enzyme inhibition, 1-Phenyl-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione and its derivatives have shown potential in modulating complex biological pathways, particularly those involved in inflammation.

Interleukin-1 (IL-1), particularly IL-1β, is a potent pro-inflammatory cytokine that plays a central role in the inflammatory response. The modulation of its activity is a key therapeutic goal in a variety of inflammatory diseases.

Research on phenylbenzohydrazides, synthesized from isatoic anhydride (the parent compound of 1-Phenyl-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione), has demonstrated significant anti-inflammatory activity. These derivatives were found to inhibit the production of several pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. This suggests that the core structure, derived from isatoic anhydride, is a promising starting point for the development of new anti-inflammatory agents that act by modulating key cytokine pathways.

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a wide array of genes involved in inflammation, immunity, and cell survival. Its signaling pathway is a prime target for anti-inflammatory drug development. The downregulation of pro-inflammatory cytokines such as TNF-α and IL-6 by derivatives of isatoic anhydride strongly suggests an underlying mechanism involving the inhibition of the NF-κB pathway. The production of these cytokines is known to be heavily dependent on NF-κB activation. By reducing the levels of these key inflammatory mediators, these compounds likely interfere with the NF-κB signaling cascade, thereby exerting their anti-inflammatory effects.

There is currently a lack of direct research evidence linking 1-Phenyl-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione or its close derivatives to the downregulation of the Nuclear Factor of Activated T-cells (NFATc1) pathway. NFATc1 is a transcription factor that plays a crucial role in the development and function of the immune system, as well as in other physiological and pathological processes. Further investigation is required to determine if the benzoxazinedione scaffold has any modulatory effects on this important signaling pathway.

Cannabinoid Receptor 2 Modulation (general benzoxazine chemotype)

The 1,3-benzoxazine scaffold has emerged as a versatile chemical framework in the design of selective agonists for the Cannabinoid Receptor 2 (CB2). The discovery of selective CB2 agonists is a significant area of research for tuning endocannabinoid signaling for therapeutic applications. However, designing such agonists presents challenges due to the high similarity with the Cannabinoid Receptor 1 (CB1) and an incomplete understanding of the molecular basis for the agonist/antagonist switch.

Within this context, a series of 25 derivatives based on the 1,3-benzoxazine scaffold were synthesized and evaluated for their activity on cannabinoid receptors. Among these, certain compounds demonstrated a notable affinity and selectivity for the CB2 receptor over the CB1 receptor. For instance, one derivative showed a half-maximal effective concentration (EC50) of 110 nM for CB2, while its EC50 for CB1 was greater than 10,000 nM, indicating high selectivity. This particular compound was also found to impair the proliferation of triple-negative breast cancer cells and reduce the release of pro-inflammatory cytokines in a manner dependent on CB2 receptor activation.

Furthermore, molecular dynamics studies have been employed to understand the rationale behind the observed selectivity and agonist behavior of these 1,3-benzoxazine derivatives. These computational studies, combined with in vitro assays, contribute to a deeper understanding of the structure-activity relationships within this chemical class, paving the way for the development of more potent and selective CB2-targeting therapeutic agents.

Antimicrobial Activity Research

Research into the antimicrobial properties of benzoxazine derivatives has revealed a spectrum of activity against various pathogens. While comprehensive studies specifically on 1-Phenyl-1H-benzo[d] nih.govnih.govoxazine-2,4-dione are limited, research on closely related compounds and the broader benzoxazine class provides significant insights into their potential as antimicrobial agents.

Antibacterial Effects

Derivatives of the 1,3-benzoxazine class have demonstrated notable antibacterial activity. For instance, certain 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives have been screened for their effects against both Gram-positive and Gram-negative bacteria. Studies have shown that some of these compounds are active against Escherichia coli and Staphylococcus aureus. nih.gov Furthermore, specific derivatives also exhibited inhibitory effects against Bacillus subtilis. nih.gov

In a study evaluating a series of synthesized benzoxazin-4-one derivatives, several compounds exhibited promising antibacterial activity. sciencescholar.us When tested against Staphylococcus aureus (a Gram-positive bacterium) and Klebsiella pneumoniae (a Gram-negative bacterium), some of the compounds showed good to moderate activity at varying concentrations when compared to the antibiotic ciprofloxacin. sciencescholar.us

Antifungal Effects

The antifungal potential of the benzoxazine scaffold has been investigated, with specific focus on derivatives of 3-phenyl-2H-benzoxazine-2,4(3H)-dione. A comprehensive study synthesized a series of 81 such compounds with substitutions on both the benzoxazine ring and the phenyl moiety. nih.gov These compounds were evaluated for their in vitro antifungal activity against five strains of potentially pathogenic fungi: Absidia corymbifera, Aspergillus fumigatus, Candida albicans, Microsporum gypseum, and Trichophyton mentagrophytes. nih.gov

The research established structure-activity relationships, particularly against T. mentagrophytes and M. gypseum. nih.gov It was observed that the in vitro antifungal activity increased with a higher electron-accepting ability of the substituents on the phenyl ring and with greater lipophilicity. nih.gov Additionally, some 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives were also found to be active against Aspergillus niger. nih.gov

Table 1: Antifungal Activity of 3-Phenyl-2H-benzoxazine-2,4(3H)-dione Derivatives

Fungal Strain Activity Observed
Absidia corymbifera Evaluated
Aspergillus fumigatus Evaluated
Candida albicans Evaluated
Microsporum gypseum Structure-activity relationship determined
Trichophyton mentagrophytes Structure-activity relationship determined
Antimycobacterial Activity

The benzoxazine chemotype has been recognized for its potential against mycobacteria. General reports indicate that 1,3-benzoxazines possess antimycobacterial activity. nih.gov More specifically, a study focused on predicting the anti-tuberculosis activity of 3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione derivatives using quantitative structure-activity relationship (QSAR) calculations. researchgate.net In this research, sixty-four derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis, with the activity expressed as the minimum inhibitory concentration (MIC). researchgate.net The study successfully predicted the antimycobacterial activity and proposed new derivatives with potentially enhanced efficacy. researchgate.net

Anti-inflammatory Mechanism Research

The anti-inflammatory properties of the benzoxazine class of compounds have been a subject of scientific investigation. While the specific mechanisms of 1-Phenyl-1H-benzo[d] nih.govnih.govoxazine-2,4-dione are not extensively detailed in the available literature, studies on related benzoxazine derivatives provide insights into their potential anti-inflammatory actions.

Research on certain 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives has demonstrated their effectiveness in inhibiting carrageenan-induced edema, a common model for studying acute inflammation. nih.gov In one study, a particular derivative exhibited an 83.3% inhibition of edema, which was more potent than the standard drug indomethacin (79.5% inhibition). nih.gov

The underlying mechanism for the anti-inflammatory effects of many drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. nih.govnih.gov While direct evidence of COX inhibition by 1-Phenyl-1H-benzo[d] nih.govnih.govoxazine-2,4-dione is not specified, the anti-inflammatory effects observed in related compounds suggest that interference with prostaglandin synthesis could be a possible mechanism.

Furthermore, some benzoxazine derivatives have been shown to attenuate the release of pro-inflammatory cytokines. This modulation of cytokine production represents another potential pathway for the anti-inflammatory activity of this class of compounds.

Anti-cancer Activity Research

The anti-cancer potential of the benzoxazine scaffold is an active area of research. While specific studies on 1-Phenyl-1H-benzo[d] nih.govnih.govoxazine-2,4-dione are limited, research on closely related analogs provides evidence of the anti-proliferative effects of this chemical class.

A study on a structurally similar compound, 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one, investigated its anticancer activity against the A549 human lung cancer cell line. semanticscholar.orgresearchgate.netubaya.ac.id The results from an MTT assay indicated that this compound exhibited anticancer activity with a half-maximal inhibitory concentration (IC50) of 65.43 ± 2.7 μg/mL. ubaya.ac.id Although this activity was lower than that of the positive control, doxorubicin (IC50 = 14.61 ± 2.3 μg/mL), it confirms the potential of the 1,3-benzoxazine ring as a scaffold for developing anti-cancer agents. researchgate.net

In silico studies have also been conducted to explore the mechanism of action. Molecular docking simulations suggested that 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one could interact with methionyl-tRNA synthetase (MRS), an enzyme that is often overexpressed in cancer cells, indicating a potential target for its anti-cancer effects. ubaya.ac.id

Table 2: Anticancer Activity of 2-Phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one

Cell Line Compound IC50 (μg/mL)
A549 (Human Lung Cancer) 2-Phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one 65.43 ± 2.7

The broader class of benzoxazines has also been investigated for its cytotoxic effects on various cancer cell lines, further supporting the potential of this chemotype in oncology research. ucc.ie

Antiviral Activity Research

The antiviral potential of the benzo[d] nih.govacs.orgoxazine-2,4-dione scaffold has been explored, with a particular focus on analogues of the title compound.

Anti-HIV Research

Specific research on the anti-HIV activity of 1-Phenyl-1H-benzo[d] nih.govacs.orgoxazine-2,4-dione is not available in the current body of scientific literature.

Anti-Enterovirus 71 Research

Enterovirus 71 (EV71) is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications. Research into host-cell-targeted inhibitors has explored the potential of the benzoxazine-2,4-dione scaffold.

A series of 3-benzyl-1,3-benzoxazine-2,4-dione analogues were designed and synthesized to target the Ras/Raf/MEK/ERK pathway in host cells, which is crucial for EV71 replication. nih.gov These compounds were developed from a known MEK inhibitor, G8935, by replacing a double bond in the coumarin scaffold with an amide bond. nih.gov

Initial screening of twelve derivatives identified one compound with submicromolar inhibitory activity. nih.gov Further optimization of this lead compound resulted in two derivatives, compounds 9k and 9m , with potent nanomolar bioactivities. nih.gov Enzymatic assays confirmed that this series of compounds functions as allosteric inhibitors of unphosphorylated MEK1. nih.gov In cell-based assays, these potent analogues effectively suppressed the ERK1/2 pathway, reduced the expression of the EV71 VP1 viral protein, and inhibited the cytopathic effect induced by the virus in rhabdomyosarcoma (RD) cells. nih.gov

CompoundBioactivity (Anti-EV71)Target
Analogue 9fSubmicromolarMEK1
Analogue 9k55 nMMEK1
Analogue 9m60 nMMEK1

Antioxidant Activity Research

The 1H-benzo[d] nih.govacs.orgoxazine-2,4-dione scaffold has been a subject of research for its antioxidant properties. Studies have evaluated the ability of various derivatives to act as radical scavengers.

In one study, a series of 1H-benzoxazine-2,4-diones were synthesized and their antioxidant activity was assessed using DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical inactivation and a ferric-reducing power (FRAP) assay. scielo.br The results indicated that all the synthesized compounds acted as reducing agents towards the DPPH radical. scielo.br The structure-activity analysis revealed that substitutions on the aromatic ring influenced the antioxidant capacity; for instance, substituents at the C-5 or C-6 positions tended to lower DPPH scavenging activity. scielo.br A novel compound, 1H-pyrazino[2,3-d] nih.govacs.orgoxazine-2,4-dione, demonstrated the highest antioxidant capacity in both assays. scielo.br

Another study focused on novel 1,2,3-triazole linked benzoxazine-2,4-dione conjugates and evaluated their antioxidant potential using DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Several of the synthesized analogues exhibited stronger antioxidant activity than the standard reference, butylated hydroxytoluene (BHT).

Compound ClassAssayNotable Finding
1H-Benzoxazine-2,4-dionesDPPH & FRAP1H-pyrazino[2,3-d] nih.govacs.orgoxazine-2,4-dione showed the highest activity.
1,2,3-Triazole linked benzoxazine-2,4-dione conjugatesDPPH & ABTSSeveral analogues showed stronger activity than the standard antioxidant BHT.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Currently, dedicated academic studies focusing specifically on 1-Phenyl-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione are not extensively reported in the available literature. Research has more broadly concentrated on the parent scaffold, 1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione, and its various derivatives. This parent molecule, also known as isatoic anhydride (B1165640), is recognized for its utility as a precursor in the synthesis of a wide array of heterocyclic compounds, including quinazolinone-based pharmaceuticals. nih.gov The broader class of 1,3-benzoxazine-2,4-diones has been investigated for diverse biological activities, serving as inhibitors for enzymes like hepatitis C virus (HCV) polymerase, butyrylcholinesterase (BChE), and histone acetyltransferases (HATs). nih.gov Additionally, they have been explored as potential antiallergic, antitumor, antipsychotic, and antimycobacterial agents. nih.gov However, the specific contributions of the 1-phenyl substitution to the chemical and biological properties of this scaffold remain a largely unexplored area.

Unaddressed Research Gaps and Challenges

The primary and most significant research gap is the lack of focused studies on 1-Phenyl-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione itself. While the synthesis of the parent ring system is well-documented, specific, efficient, and high-yield synthetic routes tailored to this N-phenyl substituted derivative are not prominently described. Furthermore, its fundamental chemical and physical properties, such as its reactivity profile, spectroscopic data, and crystalline structure, are not well-characterized in academic literature.

A major challenge lies in elucidating the specific biological activities of this compound. Although the broader benzoxazinedione class exhibits a range of bioactivities, it is unknown if the 1-phenyl group enhances, diminishes, or alters these effects. There is a clear need for systematic biological screening of 1-Phenyl-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione to determine its potential as a therapeutic agent. The molecular mechanisms through which it might exert any biological effects are also entirely unknown.

Future Directions in Synthetic Methodology

Future research into the synthetic methodology for 1-Phenyl-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione and its derivatives could explore several promising avenues. Building upon existing methods for the synthesis of the parent 1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione, which often start from 2-aminobenzoic acids, new approaches could be developed. rsc.orgresearchgate.net For instance, the use of novel catalysts and reaction conditions could improve yield and purity.

One potential direction is the development of one-pot syntheses that avoid the isolation of intermediates, which can be unstable. researchgate.net The exploration of greener synthetic routes, utilizing more environmentally benign solvents and reagents, is another important future direction. For example, methods that use water or acetone (B3395972) as solvents are being investigated for related structures. researchgate.net Furthermore, the development of asymmetric synthetic methods to produce chiral derivatives of 1-Phenyl-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione could open up new possibilities for stereoselective interactions with biological targets.

Synthetic ApproachPotential AdvantagesStarting Materials
One-Pot SynthesisIncreased efficiency, reduced waste2-aminobenzoic acid derivatives, phenyl isocyanate
Green Chemistry RoutesEnvironmentally friendly, saferBio-based solvents, non-toxic reagents
Asymmetric SynthesisAccess to enantiomerically pure compoundsChiral auxiliaries or catalysts

Prospects for Advanced Material Development

The structural framework of 1-Phenyl-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione suggests potential applications in materials science, although this is an area that remains entirely unexplored. The benzoxazine (B1645224) ring system, in general, is known for its thermal stability, and the introduction of a phenyl group could further enhance these properties.

Future research could investigate the incorporation of this molecule into polymer backbones to create novel heat-resistant materials. The aromatic nature of the compound also suggests potential for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), though significant research would be needed to functionalize the molecule appropriately for such applications. The inherent fluorescence of some heterocyclic compounds could also be explored in the context of developing new dyes or sensors.

Potential ApplicationKey Properties to Investigate
High-Performance PolymersThermal stability, mechanical strength
Organic ElectronicsElectronic properties, charge transport
Fluorescent Dyes and SensorsPhotophysical properties, quantum yield

Outlook for Chemical Biology Research

The outlook for chemical biology research on 1-Phenyl-1H-benzo[d] rsc.orgresearchgate.netoxazine-2,4-dione is promising, contingent on initial studies confirming its biological activity. Given the diverse activities of the broader benzoxazinedione class, it is plausible that the 1-phenyl derivative could serve as a valuable molecular probe or a starting point for drug discovery.

Future research should begin with broad phenotypic screening against various cell lines and pathogens to identify any potential biological effects. Should any activity be identified, subsequent studies could focus on target identification and mechanism of action elucidation. The compound could also be used in the development of chemical probes to study specific biological processes. For example, if it is found to inhibit a particular enzyme, it could be modified with reporter tags to visualize the enzyme's localization and activity within cells. The synthesis of a library of derivatives with varied substitutions on the phenyl ring would be a crucial step in establishing structure-activity relationships (SAR) and optimizing for potency and selectivity.

Research AreaInitial StepsPotential Outcomes
Drug DiscoveryPhenotypic screening, target identificationNew therapeutic leads
Chemical ProbesFunctionalization with reporter tagsTools for studying biological processes
Structure-Activity RelationshipSynthesis of a derivative libraryOptimization of biological activity

Q & A

Q. How can researchers reconcile divergent spectral data for this compound?

  • Methodology : Standardize solvent systems (e.g., DMSO-d6_6 vs. CDCl3_3) and temperature during NMR acquisition. Reference databases (SciFinder, Reaxys) provide benchmark spectra for comparison. Collaborative inter-laboratory studies validate anomalous peaks .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

  • Methodology : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation/contact. Emergency procedures include ethanol rinses for skin exposure and activated charcoal for ingestion. SDS documentation must align with GHS classification .

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1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione

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